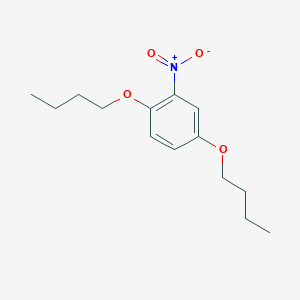

1,4-Dibutoxy-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibutoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-3-5-9-18-12-7-8-14(19-10-6-4-2)13(11-12)15(16)17/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLGMZCLSQBSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)OCCCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159193 | |

| Record name | 1,4-Dibutoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-15-9 | |

| Record name | 1,4-Dibutoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibutoxy-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibutoxy-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibutoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibutoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Confirmation of 1,4 Dibutoxy 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidationomicsonline.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, 1D and 2D NMR experiments confirm the connectivity and chemical environment of atoms. oregonstate.edumdpi.com

Proton (¹H) NMR spectroscopy of 1,4-Dibutoxy-2-nitrobenzene is used to identify the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the two butoxy chains.

The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Based on data from analogous compounds like 1,4-dimethoxy-2-nitrobenzene (B146714) chemicalbook.com and 1,4-diethoxy-2-nitrobenzene (B86752) chemicalbook.com, the proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing as a doublet. The proton at the H-5 position would likely appear as a doublet of doublets, and the H-6 proton as a doublet.

The two butoxy groups, while chemically equivalent, will show four distinct sets of signals corresponding to the four different types of protons in the butyl chains (-OCH₂CH₂CH₂CH₃). These would appear as a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and two multiplets for the intermediate methylene groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-3 | ~7.40 | d | ~3.0 |

| Aromatic H-5 | ~7.15 | dd | ~9.0, 3.0 |

| Aromatic H-6 | ~7.05 | d | ~9.0 |

| -OCH₂- (x2) | ~4.00 | t | ~6.5 |

| -OCH₂CH ₂- (x2) | ~1.80 | m | - |

| -CH₂CH ₂CH₃ (x2) | ~1.50 | m | - |

| -CH₃ (x2) | ~0.98 | t | ~7.4 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, a total of 10 distinct signals are expected in the proton-decoupled spectrum, corresponding to the 6 aromatic carbons and the 4 carbons of the equivalent butoxy chains.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-2) and the carbons attached to the butoxy groups (C-1, C-4) will have characteristic downfield shifts. Data from related dimethoxy and diethoxy derivatives serve as a reference for predicting these shifts. chemicalbook.comchemicalbook.com The four carbons of the n-butoxy group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 | ~152.0 |

| Aromatic C-2 | ~140.0 |

| Aromatic C-3 | ~118.0 |

| Aromatic C-4 | ~155.0 |

| Aromatic C-5 | ~115.0 |

| Aromatic C-6 | ~110.0 |

| -O CH₂- (x2) | ~69.0 |

| -OCH₂C H₂- (x2) | ~31.0 |

| -CH₂C H₂CH₃ (x2) | ~19.0 |

| -C H₃ (x2) | ~14.0 |

Infrared (IR) Spectroscopy for Functional Group Identificationomicsonline.orgchemicalbook.comnih.gov

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will exhibit several characteristic absorption bands. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, which are expected to appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for nitro-aromatic compounds. orgchemboulder.com Additionally, the spectrum will show C-H stretching vibrations for both the aromatic ring and the aliphatic butyl chains, C=C stretching of the aromatic ring, and strong C-O-C (ether) stretching bands.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretching | Ar-NO₂ | 1550 - 1475 |

| Symmetric Stretching | Ar-NO₂ | 1360 - 1290 |

| C-H Stretching | Aromatic (Ar-H) | 3100 - 3000 |

| C-H Stretching | Aliphatic (-CH₂, -CH₃) | 2960 - 2850 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| C-O-C Stretching | Aryl-Alkyl Ether | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, particularly those with conjugating and electron-withdrawing or -donating groups, exhibit characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the benzene ring. The presence of the nitro group and the alkoxy groups, which act as a powerful electron-withdrawing group and electron-donating groups respectively, extends the conjugation. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. A characteristic feature of such compounds is an intramolecular charge-transfer band, which can extend into the visible region, often imparting a yellow color to the compound. uchile.cl For instance, the related compound 1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane shows a distinct absorption maximum at 375 nm, attributed to an intramolecular charge-transfer band from the benzene ring to the nitro group. uchile.cl

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysisomicsonline.orgnih.govmdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₄H₂₁NO₄), the molecular weight is 267.32 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 267. The fragmentation pattern would likely involve the characteristic loss of the butyl and butoxy groups, as well as the nitro group. Common fragmentation pathways for related nitroaromatic ethers include alpha-cleavage of the ether linkage and loss of alkene fragments (C₄H₈) from the butyl chains. nih.gov

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Predicted Ion/Fragment | Description |

| 267 | [C₁₄H₂₁NO₄]⁺ | Molecular Ion (M⁺) |

| 221 | [M - NO₂]⁺ | Loss of nitro group |

| 211 | [M - C₄H₈]⁺ | Loss of butene from a butoxy chain |

| 194 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |

| 155 | [M - C₄H₈ - C₄H₈]⁺ | Sequential loss of two butene molecules |

| 138 | [M - OC₄H₉ - C₄H₈]⁺ | Loss of a butoxy radical and a butene molecule |

X-ray Diffraction Crystallography for Solid-State Structural Determinationoregonstate.eduomicsonline.orgmdpi.combenchchem.comhu-berlin.debwise.kr

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and conformation of the molecule in the solid state. mdpi.comresearchgate.net

For this compound, obtaining a suitable single crystal would allow for its complete structural characterization. The analysis would confirm the planarity of the benzene ring and the relative orientation of the nitro and butoxy substituents. For example, the nitro group is often found to be nearly coplanar with the benzene ring in related structures. researchgate.net Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement. researchgate.netnih.gov The structure of a fluorinated derivative, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has been successfully confirmed by X-ray crystallography, highlighting the utility of this method for unambiguously establishing the regiochemistry of substitution on the benzene ring. mdpi.comresearchgate.net

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is dictated by the interplay of the electronic effects of the nitro and butoxy substituents on the benzene ring and the conformational flexibility of the butyl chains. The nitro group, being a strong electron-withdrawing group, tends to be coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance from the adjacent butoxy group can cause a slight torsion.

In analogous compounds, such as 1-ethynyl-2-nitro-4,5-dipropoxybenzene and 1,2-dibutoxy-4-ethynyl-5-nitrobenzene, the nitro group is observed to be nearly coplanar with the benzene ring. researchgate.netnih.gov This planarity is crucial for the electronic interactions within the molecule. The dibutoxy groups, on the other hand, exhibit significant conformational flexibility. The orientation of the butyl chains is influenced by steric factors and the optimization of intermolecular interactions within the crystal lattice.

The conformation of the butoxy groups can be described by a series of torsion angles. While specific values for this compound are not available, data from its derivatives suggest that the C-O-C-C and O-C-C-C torsion angles will adopt values that minimize steric strain and allow for favorable packing arrangements. For instance, in the crystal structure of 1,2-dibutoxy-4-ethynyl-5-nitrobenzene, the butyl chains are extended and oriented in a way that facilitates the formation of intermolecular hydrogen bonds. researchgate.netnih.gov

| Parameter | Description | Expected Value/Observation for this compound and its Derivatives |

| Nitro Group Orientation | Dihedral angle between the nitro group and the benzene ring. | Expected to be nearly coplanar, with a small torsion angle due to steric interactions with the adjacent butoxy group. |

| Butoxy Group Conformation | Torsion angles along the C-O-C-C and O-C-C-C bonds of the butyl chains. | Highly flexible; will adopt conformations that minimize steric hindrance and optimize intermolecular interactions. Extended chain conformations are common. |

| Benzene Ring Geometry | Bond lengths and angles within the aromatic ring. | The benzene ring may show slight distortions from ideal hexagonal geometry due to the electronic influence of the substituents. |

Analysis of Intermolecular Interactions and Crystal Packing

A study on a homologous series of 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes, including a dibutoxy derivative, revealed a significant influence of the alkyl chain length on the crystal packing. researchgate.netnih.gov For 1,2-dibutoxy-4-ethynyl-5-nitrobenzene, the crystal structure is dominated by the formation of planar ribbons. These ribbons are held together by bifurcated C–H···O hydrogen bonds involving the alkoxy groups. researchgate.netnih.gov This indicates that the dibutoxy substituents play a crucial role in directing the self-assembly of the molecules in the solid state.

In contrast, the dipropoxy derivative in the same study forms planar hexamers through similar C–H···O interactions, while the dipentoxy derivative exhibits a different packing motif with ribbons connected by C–H···O interactions involving the nitro group. researchgate.netnih.gov This highlights the subtle yet critical role of the alkoxy chain length in determining the final crystal architecture.

It is therefore highly probable that the crystal structure of this compound would also be characterized by extensive C–H···O hydrogen bonding involving the butoxy chains and potentially the nitro group. The flexible butyl chains would likely adopt conformations that allow for an efficient packing arrangement, maximizing attractive intermolecular forces.

| Interaction Type | Description | Role in the Crystal Packing of this compound and its Derivatives |

| C–H···O Hydrogen Bonds | Weak hydrogen bonds between C-H donors (from the butyl chains and the benzene ring) and oxygen acceptors (from the nitro and butoxy groups). | Expected to be the dominant interactions, directing the formation of specific packing motifs such as ribbons or layers. Bifurcated interactions involving the alkoxy groups are likely. researchgate.netnih.gov |

| van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | Contribute significantly to the overall lattice energy and the close packing of molecules. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | The presence of bulky dibutoxy groups may sterically hinder close face-to-face stacking of the benzene rings. |

Absence of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical studies published that focus solely on the chemical compound this compound. The research required to generate a detailed article as outlined, including specific data tables on its electronic structure, reactivity indices, and optical properties from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, is not present in the public domain.

While extensive research exists for analogous nitroaromatic compounds, such as nitrobenzene (B124822), dinitrobenzene derivatives, and related dimethoxy or dialkoxy-substituted nitrobenzenes, this information cannot be directly extrapolated to create a scientifically accurate and non-speculative report on this compound. researchgate.netscirp.orgnih.govacs.orgresearchgate.netnih.gov The principles of computational chemistry dictate that even small changes in molecular structure, such as the difference between a methoxy (B1213986) and a butoxy group, can lead to significant variations in electronic and optical properties due to differing steric and electronic effects. cdnsciencepub.comopenstax.orglumenlearning.com

To provide the requested detailed analysis and data tables for this compound, original computational research involving DFT and TD-DFT calculations on this specific molecule would be required. Such an undertaking is beyond the scope of this service. Therefore, in the interest of maintaining scientific accuracy and adhering strictly to the user's request for information focused exclusively on this compound, the article cannot be generated.

Computational Chemistry and Theoretical Investigations of 1,4 Dibutoxy 2 Nitrobenzene

Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects

Molecular dynamics simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For 1,4-Dibutoxy-2-nitrobenzene, MD simulations can illuminate its conformational flexibility and the significant role that the surrounding solvent environment plays in its behavior and reactivity. nih.gov

The medium in which a chemical reaction occurs can profoundly influence its rate, selectivity, and even the stability of reactants and transition states. rsc.org MD simulations allow for the explicit modeling of solvent molecules around this compound, providing a dynamic picture of solvent-solute interactions. d-nb.info These simulations can reveal how different solvents might stabilize specific conformations of the molecule or alter the energy barriers of its potential reaction pathways. rsc.orgclaudiozannoni.it

Research on analogous aromatic compounds demonstrates that solvents can alter molecular behavior through several mechanisms. These include the direct participation in reaction steps, changing the relative stabilization of the transition state versus the reactants, and creating specific solvent structures around reactive sites. rsc.orgclaudiozannoni.it For instance, MD simulations can calculate the radial distribution functions to show the structuring of solvent molecules around the nitro and butoxy groups of this compound. This analysis helps in understanding how polar or non-polar solvents might interact differently with the electron-withdrawing nitro group and the flexible butoxy chains.

Furthermore, by tracking the torsional angles of the butoxy chains over the course of a simulation, one can quantify the conformational dynamics. As seen in studies of similar flexible molecules, changing the solvent can lead to significant differences in conformational fluctuations, indicating that the solvent environment can either restrict or enhance molecular motion. claudiozannoni.it Polar solvents, for example, are known to stabilize polar transition states in nucleophilic aromatic substitution reactions, thereby enhancing the reactivity of the nitro group.

Table 1: Illustrative MD Simulation Data on Conformational Dynamics in Different Solvents

| Solvent | Average Torsional Fluctuation (Butoxy Chain, degrees²) | Radial Distribution Function Peak (Nitro O...Solvent) |

| n-Hexane | 15.4 | Low Intensity |

| Acetonitrile | 11.2 | High Intensity, Structured |

| Water | 9.8 | Very High Intensity, Sharp Peak |

Note: This table presents hypothetical data to illustrate the expected trends from MD simulations. The values demonstrate how a non-polar solvent (n-Hexane) allows for greater conformational flexibility (larger fluctuations), while polar solvents (Acetonitrile, Water) would show stronger, more specific interactions with the polar nitro group.

Elucidation of Reaction Mechanisms via Computational Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for mapping out the intricate pathways of chemical reactions. chemrxiv.org These methods allow for the detailed investigation of electron transfer processes and the characterization of high-energy transition states, which are often impossible to observe experimentally. nih.govstrath.ac.uk

Nitroaromatic compounds are well-known for their ability to act as electron acceptors, a property that is central to many of their applications and reaction mechanisms. rsc.orgmdpi.com Photoinduced electron transfer (PET) is a process where a molecule (a donor) absorbs light, enters an excited state, and then transfers an electron to an acceptor molecule, such as a nitroaromatic compound. edinst.comrsc.org This results in the formation of a charge-separated state, comprising a radical cation of the donor and a radical anion of the acceptor. edinst.com

The feasibility of a PET process can be predicted computationally by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the potential donor and acceptor molecules. rsc.orgresearchgate.net For PET to be favorable, the LUMO energy level of the acceptor (e.g., this compound) should be lower than the HOMO energy level of the photoexcited donor. rsc.org DFT calculations are a standard method for determining these orbital energies. researchgate.net This phenomenon is the basis for the fluorescence quenching observed when fluorescent materials interact with nitroaromatic compounds, a principle widely used in chemical sensing. mdpi.com

Table 2: Representative Frontier Orbital Energies for a Hypothetical PET System

| Compound | Role | HOMO (eV) | LUMO (eV) | PET Feasibility |

| Fluorescent Donor | Donor | -5.15 | -1.85 | - |

| This compound | Acceptor | -7.50 | -3.50 | Favorable |

Note: This table uses representative energy values to illustrate the principle. The LUMO of the acceptor (-3.50 eV) is significantly lower than the HOMO of the donor (-5.15 eV), indicating that electron transfer from the donor to the acceptor is energetically favorable, which would lead to fluorescence quenching.

Understanding a chemical reaction mechanism requires identifying all intermediates and, crucially, the transition states that connect them. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on that pathway. chemrxiv.org The Gibbs free energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which determines the reaction rate. researchgate.net

Table 3: Calculated Activation Energy Barriers for an Analogous Multi-Step Reaction Pathway

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Feasibility |

| Step 1 | Intramolecular H-transfer | 9.7 | High |

| Step 2 | Cyclization | 31.3 | Low |

| Step 3 | Ring Opening / Rearrangement | 15.2 | Moderate |

| Step 4 | Product Release | 5.8 | High |

Note: Data is adapted from analogous computational studies on related nitrobenzyl compounds to illustrate the concept. researchgate.netmdpi.com The high activation barrier for Step 2 indicates it is the rate-determining step and may not be feasible under standard conditions, suggesting an alternative mechanism might be active.

Chemical Reactivity and Advanced Organic Transformations of 1,4 Dibutoxy 2 Nitrobenzene

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the chemical reactivity of the aromatic ring to which it is attached. In 1,4-Dibutoxy-2-nitrobenzene, the nitro group's strong electron-withdrawing nature makes it a key site for various chemical transformations.

Reductive Conversion to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, turning the electron-withdrawing nitro group into a strongly electron-donating amino group. msu.edu This change in electronic nature subsequently modifies the reactivity and directing effects for further substitutions on the aromatic ring.

The reduction of nitroaromatic compounds to their corresponding anilines is a reaction of significant industrial importance. wikipedia.org A variety of methods exist to achieve this transformation, including:

Catalytic Hydrogenation: This is a common and often preferred method for nitro reductions. commonorganicchemistry.com Reagents like palladium on carbon (Pd/C) or Raney nickel are frequently employed. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is effective for both aromatic and aliphatic nitro compounds. commonorganicchemistry.com For instance, 4-chloro-2,5-dimethoxynitrobenzene (B1583379) can be reduced to 4-chloro-2,5-dimethoxyaniline (B1194742) using a supported metal activated carbon catalyst with hydrogen gas. chemicalbook.com

Metal-Based Reductions: Metals such as iron, zinc, or tin in acidic media are classic reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Zinc powder in the presence of aqueous chelating ethers offers a mild and environmentally friendly method for the reduction of aromatic nitro groups to amines. researchgate.net

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for the reduction of nitroaromatics. wikipedia.orgcommonorganicchemistry.com Sodium sulfide is particularly useful as it can sometimes selectively reduce one nitro group in a polynitroaromatic compound and generally does not affect aliphatic nitro groups. commonorganicchemistry.com The synthesis of 2,5-dimethoxyaniline (B66101) from 2,5-dimethoxynitrobenzene can be achieved through reduction with sodium disulfide.

The general pathway for the reduction of a nitro group to an amine involves several intermediates, including nitroso and hydroxylamine (B1172632) species. researchgate.netresearchgate.net Under certain conditions, the reaction can be stopped at the hydroxylamine stage. wikipedia.org For example, using zinc dust and ammonium (B1175870) chloride can lead to the formation of an aliphatic hydroxylamine from an aliphatic nitro compound. wikipedia.org

The choice of reducing agent can be critical for achieving selectivity, especially in molecules with multiple reducible functional groups. For instance, in polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com In dinitro- and trinitro-phenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.com

Oxidative Pathways of Nitroaromatic Compounds

While the reduction of the nitro group is a more common transformation, oxidative pathways of nitroaromatic compounds are also known, though less frequently employed for synthetic purposes. The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation. nih.gov

However, the nitro group itself can participate in redox reactions. In some instances, nitroaromatic compounds can act as mild oxidants in specific reactions, such as the Skraup quinoline (B57606) synthesis. wikipedia.org The transformation of nitroaromatic compounds can also occur under specific biological or chemical conditions, leading to various products. For example, microbial transformations can lead to the conversion of nitroaromatics to their corresponding amino derivatives. microbiologyresearch.org

Functionalization of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound, namely the two butoxy groups and the nitro group, dictate the regioselectivity and feasibility of further functionalization of the aromatic ring.

Studies on Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The rate and position of this substitution are heavily influenced by the existing substituents on the ring. masterorganicchemistry.com

Activating and Deactivating Groups: Substituents that donate electron density to the ring increase the rate of EAS and are called activating groups. masterorganicchemistry.com Conversely, groups that withdraw electron density from the ring decrease the rate and are termed deactivating groups. masterorganicchemistry.com Alkoxy groups, like the butoxy groups in this compound, are activating groups because the oxygen atom can donate a lone pair of electrons to the ring through resonance. minia.edu.eg The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. masterorganicchemistry.comminia.edu.eg

Directing Effects: Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. Deactivating groups (with the exception of halogens) are generally meta-directors. masterorganicchemistry.com In this compound, the two butoxy groups are at positions 1 and 4. The nitro group is at position 2. The positions available for substitution are 3, 5, and 6. The powerful activating and ortho, para-directing effect of the butoxy groups will compete with the strong deactivating and meta-directing effect of the nitro group. The butoxy group at position 1 directs to positions 2 and 6. The butoxy group at position 4 directs to positions 3 and 5. The nitro group at position 2 directs to positions 4 and 6. Therefore, the substitution pattern is a result of the combined influence of these groups.

For example, the nitration of 1,4-dimethoxybenzene (B90301) results in the formation of 1,4-dimethoxy-2-nitrobenzene (B146714), indicating that the methoxy (B1213986) groups direct the incoming nitro group to an ortho position. In a related example, the nitration of 2-fluoro-1,4-dimethoxybenzene yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, where the fluoro-substituent acts as a para-director. mdpi.com

| Substituent | Effect on Reactivity | Directing Influence |

| -O-Butyl (Butoxy) | Activating | ortho, para |

| -NO₂ (Nitro) | Deactivating | meta |

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is the opposite of electrophilic aromatic substitution, as it is favored by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The nitro group is a strong activating group for SNAr, especially when it is positioned ortho or para to the leaving group. msu.edumasterorganicchemistry.com This is because it can stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance. msu.edustrath.ac.uk

In this compound, the butoxy groups are not typical leaving groups in SNAr reactions under standard conditions. However, in related compounds with better leaving groups, the nitro group's activating effect is evident. For example, in 1,4-dichloro-2-nitrobenzene, nucleophiles readily displace the chloride atom that is ortho to the nitro group. wikipedia.org Ammonia, for instance, will react to form 4-chloro-2-nitroaniline. wikipedia.org

Recent research has also explored concerted SNAr mechanisms, where the bond-making and bond-breaking occur in a single step, bypassing the traditional Meisenheimer intermediate. strath.ac.uknih.gov These concerted pathways are more likely when the leaving group is good and the ring is less strongly activated. nih.gov

In some cases, a butoxy group can be displaced. For instance, the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide can occur, where a methoxy group is replaced by a t-butoxy group. nih.govplos.org

Influence of Substituents on Chemical Reactivity and Regioselectivity

The addition of a nitro group dramatically alters the chemical properties of an aromatic molecule. dtic.mil The electron-withdrawing nature of the nitro group makes the aromatic ring electron-poor and thus more susceptible to nucleophilic attack, while being less reactive towards electrophiles. nih.gov

In electrophilic substitution, the strong activating and ortho, para-directing butoxy groups will dominate, directing incoming electrophiles to the available positions on the ring, primarily positions 3 and 5, which are ortho to one butoxy group and meta to the other.

In nucleophilic aromatic substitution, the presence of the nitro group is crucial for activating the ring. If a suitable leaving group were present on the ring, the nitro group would direct incoming nucleophiles to the ortho and para positions relative to itself.

For the reduction of the nitro group itself, the presence of the butoxy groups can influence the reaction conditions required. In some polynitro compounds containing alkoxy groups, the nitro group positioned ortho to the alkoxy group is preferentially reduced. stackexchange.com This suggests that in this compound, the nitro group at position 2 is primed for reduction.

| Reaction Type | Role of Butoxy Groups (-OBu) | Role of Nitro Group (-NO₂) | Predicted Outcome for this compound |

| Electrophilic Aromatic Substitution | Activating, ortho, para-directing | Deactivating, meta-directing | Substitution likely at positions 3 and 5, directed by the butoxy groups. |

| Nucleophilic Aromatic Substitution | Generally not a leaving group | Strong activating group for SNAr | Reaction would require a better leaving group on the ring; the nitro group would direct the nucleophile. |

| Reduction of Nitro Group | Can influence regioselectivity in polynitro compounds | The site of reduction | The nitro group is readily reduced to an amino group. |

Applications in Advanced Materials Science Research

Development of Organic Light-Emitting Diodes (OLEDs)

While direct studies on 1,4-Dibutoxy-2-nitrobenzene in OLEDs are not extensively documented, the broader class of nitroaromatic and alkoxybenzene derivatives is of significant interest in this field. Nitrobenzene (B124822) derivatives have been investigated for their potential in various organic semiconductor devices. researchgate.net The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, a key factor in the performance of OLED materials. ontosight.ai

In the design of materials for OLEDs, particularly for thermally activated delayed fluorescence (TADF) emitters, donor-acceptor structures are crucial. tandfonline.com The alkoxy groups (butoxy in this case) act as electron donors, while the nitro group is a strong electron acceptor. This intramolecular charge transfer characteristic is a fundamental principle in the design of efficient TADF materials, which can theoretically achieve 100% internal quantum efficiency in OLEDs. tandfonline.com

Furthermore, imidazole (B134444) derivatives, which can be synthesized from nitroaromatic precursors, are widely used in OLEDs as electron transport materials, host materials, and emitters due to their excellent photoluminescence and electrochemical properties. tandfonline.com The potential for this compound to be converted into such derivatives opens up indirect pathways for its application in OLED technology.

Table 1: Comparison of Functional Groups in OLED Materials

| Functional Group | Role in OLEDs | Example Compounds |

| Nitro Group | Electron Acceptor | 4-Nitro-4'-methylbenzylidene aniline (B41778) aip.org |

| Alkoxy Group | Electron Donor | 1,4-Dialkoxybenzene derivatives osti.gov |

| Imidazole | Emitter, Host, Electron Transport | Imidazole derivatives tandfonline.com |

| Benzophenone | Host, Emitter | Benzophenone-based derivatives mdpi.com |

This table is generated based on data from related compounds and illustrates the potential roles of the functional groups present in this compound.

Engineering of Nonlinear Optical (NLO) Materials and Photonic Devices

Organic molecules with significant second-order nonlinear optical (NLO) properties are sought after for applications in frequency doubling, optical switching, and other photonic technologies. illinois.edu The key to a high NLO response in organic molecules is a large asymmetric polarizability, often achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system. illinois.edu

The structure of this compound, with its electron-donating butoxy groups and electron-withdrawing nitro group attached to the π-system of the benzene (B151609) ring, fits this D-π-A (Donor-π-Acceptor) design principle. The methoxy (B1213986) donor, a smaller alkoxy group, has been shown to increase the nonlinearity in similar structures. spie.org It is therefore anticipated that the butoxy groups in this compound would contribute to a significant NLO response.

Research on related compounds, such as 4-nitro-4′-methylbenzylidene aniline, has demonstrated substantial NLO coefficients. aip.org Theoretical and experimental studies on various nitrobenzene derivatives confirm their potential for NLO applications. researchgate.net The specific arrangement of the substituents on the benzene ring in this compound could lead to a large hyperpolarizability, making it a candidate for incorporation into NLO materials like poled polymers or crystalline films for photonic devices.

Table 2: NLO Properties of Related Organic Compounds

| Compound | Second Harmonic Generation (SHG) Intensity | Key Structural Feature |

| 4-nitro-4′-methylbenzylidene aniline (NMBA) | 16 times that of urea (B33335) aip.org | D-π-A structure |

| N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) | d23 = 31 pm/V spie.org | Asymmetric D-π-A structure |

| DAST (4-N,N-dimethylamino-4,-N,-methyl-stilbazolium tosylate) | χ(2)111 = 2020 ± 200 pm/V at 1.3 μm mdpi.com | Ionic organic crystal with large chromophore |

This table provides a comparative overview of the NLO properties of compounds with similar structural motifs to this compound.

Utilization in Polymer Science and Coatings Technology

Nitroaromatic compounds are versatile precursors in polymer science. They can be used to synthesize a variety of polymers with interesting properties, including materials for the detection of explosives. rsc.orgspectroscopyonline.comnih.gov The nitro group in this compound can be chemically modified, most commonly through reduction to an amine group (NH2). The resulting 2,5-dibutoxyaniline (B94859) would be a difunctional monomer that can be used in polymerization reactions.

For example, anilines are key components in the synthesis of polyanilines, a class of conducting polymers, and can also be used to create polyimides and other high-performance polymers. The presence of the two butoxy groups would influence the properties of the resulting polymer, likely increasing its solubility in organic solvents and modifying its mechanical and thermal properties.

Furthermore, the unreacted this compound itself could potentially be used as an additive in coatings. The butoxy groups would enhance its compatibility with polymer matrices, while the polar nitro group could influence surface properties and adhesion.

Table 3: Potential Polymerization Pathways for Derivatives of this compound

| Derivative | Polymerization Method | Potential Polymer Type |

| 2,5-Dibutoxyaniline | Oxidative Polymerization | Polyaniline |

| 2,5-Dibutoxyaniline | Reaction with Diacids/Dianhydrides | Polyamide/Polyimide |

This table outlines hypothetical polymerization routes for a key derivative of this compound.

Investigation as Redox Shuttle Additives in Energy Storage Systems

A significant area of investigation for alkoxybenzene derivatives is their use as redox shuttle additives in lithium-ion batteries to provide overcharge protection. osti.govrsc.orgrsc.org When a battery is overcharged, the redox shuttle molecule is oxidized at the cathode at a specific potential. This oxidized species then travels to the anode, where it is reduced back to its original state. This process effectively shuttles charge and prevents the battery voltage from rising to dangerous levels, thus enhancing safety and battery life. rsc.org

Research on 1,4-dimethoxybenzene (B90301) derivatives has shown them to be effective redox shuttles. researchgate.net The working potential of these shuttles is a critical parameter and can be tuned by modifying the substituents on the benzene ring. The longer butoxy chains in this compound, compared to methoxy groups, would likely increase its solubility in the non-polar organic electrolytes used in lithium-ion batteries. Higher solubility is a desirable trait for redox shuttle additives as it can lead to more durable overcharge protection. osti.gov

The presence of the electron-withdrawing nitro group would be expected to increase the redox potential of the molecule compared to its non-nitrated counterpart. This could make this compound suitable for use with higher voltage cathode materials.

Table 4: Properties of Alkoxybenzene-based Redox Shuttle Additives

| Compound | Key Property | Relevance to Application |

| 1,4-dialkoxybenzene derivatives | High solubility (e.g., 0.6 M) osti.gov | Enables long-term overcharge protection |

| 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | High redox potential (4.25 V) researchgate.net | Suitable for high-energy-density cathodes |

| This compound (Hypothetical) | Expected high solubility and high redox potential | Potential for durable protection in high-voltage batteries |

This table compares the properties of known redox shuttle additives with the hypothesized properties of this compound based on its structure.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

The structural framework of 1,4-Dibutoxy-2-nitrobenzene makes it a valuable precursor in the synthesis of pharmaceutical compounds. lookchem.com Its role is primarily as an intermediate that can be elaborated into more complex, biologically active molecules. lookchem.com The nitroaromatic moiety is a common feature in medicinal chemistry, and its conversion to other functional groups is a key strategy in drug development. rsc.org

The most significant transformation is the reduction of the nitro group to an amine (aniline derivative). This resulting aminobenzene can then participate in a wide range of bond-forming reactions to construct the core structures of various therapeutic agents. mdma.chontosight.ai For instance, aniline (B41778) derivatives are crucial for creating amide bonds, which are ubiquitous in pharmaceutical structures. rsc.org They are also key precursors for the synthesis of heterocyclic systems, which are prevalent in many drugs. beilstein-journals.orgnih.gov

Research has demonstrated the utility of related nitroaromatic compounds in building complex molecular architectures. For example, substituted bromo-2-nitrobenzene derivatives are used in coupling reactions to synthesize phenazines, a class of compounds investigated for their potential cytotoxic activities. acs.org Furthermore, nitroarenes serve as starting materials for the synthesis of established drugs such as the anticancer agents flutamide (B1673489) and nilutamide, the anti-inflammatory drug nimesulide, and the antibiotic chloramphenicol. rsc.org The use of such intermediates allows for the late-stage introduction of key functional groups, a valuable strategy in the efficient synthesis of complex drug molecules. rsc.org

Building Block for Agrochemicals and Dyes

This compound and structurally similar compounds serve as important building blocks in the synthesis of agrochemicals and dyes. chemimpex.com In the agrochemical industry, substituted nitrobenzenes are used as intermediates to create new pesticides and herbicides. solubilityofthings.com The specific functional groups on the benzene (B151609) ring can be tailored to achieve desired biological activity against pests or weeds.

In the dye industry, the nitro group is a critical precursor to the amino group. ontosight.ai The resulting aromatic amine, 2,5-dibutoxyaniline (B94859), can be converted into a diazonium salt. This diazonium salt can then undergo azo coupling reactions with various coupling components to produce a wide range of azo dyes, which are known for their vibrant colors. A related compound, 1,4-diethoxy-2-nitrobenzene (B86752), is reduced to 2,5-diethoxyaniline, which is explicitly used as an azo coupling component or as an intermediate for other dye precursors. chemicalbook.com Similarly, other chlorinated nitroaromatic compounds are used in the industrial production of both azo and sulfur dyes. researchgate.net The alkoxy groups present in this compound can also influence the final color and properties, such as solubility and lightfastness, of the resulting dye.

Intermediate for Specialty Chemical Synthesis

The reactivity of this compound makes it a useful intermediate for the synthesis of a variety of specialty chemicals. lookchem.com These are often complex organic molecules with specific functions, used in diverse applications from materials science to electronics. Related dialkoxy-nitrobenzene compounds are known to be utilized in the production of specialty chemicals and materials where their specific substitution pattern is advantageous. chemimpex.com

The synthesis of specialty chemicals often requires multi-step processes where intermediates like this compound provide a core structure that can be systematically modified. The combination of the nitro group and the butoxy ethers on the aromatic ring allows for a range of chemical transformations, enabling the construction of target molecules with precise functionalities.

Derivatization to Other Functionalized Aromatic Systems

The structure of this compound allows for extensive derivatization to create a variety of other functionalized aromatic systems. chem960.com The primary routes of derivatization involve reactions of the nitro group, the aromatic ring, and potentially the butoxy side chains.

Reduction of the Nitro Group: The most common and synthetically valuable derivatization is the reduction of the nitro group to an amine. This transformation converts this compound into 2,5-dibutoxyaniline. This aniline derivative is a versatile intermediate itself. mdma.ch

Diazotization: The resulting amino group can be converted into a diazonium salt (e.g., with nitrous acid). This opens up a wide field of Sandmeyer-type reactions, allowing the introduction of various substituents such as -Cl, -Br, -I, and -CN onto the aromatic ring in place of the original nitro group. mdma.ch

Substitution on the Aromatic Ring: The existing substituents on the ring direct the position of further electrophilic aromatic substitution reactions. The two alkoxy groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The outcome of such reactions depends on the specific reagents and conditions used.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While the parent molecule lacks a leaving group, derivatives such as 1,4-Dibutoxy-2-chloro-5-nitrobenzene are designed for such reactions. nih.gov

These derivatization pathways highlight the compound's role as a scaffold for generating a diverse library of substituted aromatic compounds for various chemical applications.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 135-15-9 | echemi.com |

| Molecular Formula | C₁₄H₂₁NO₄ | echemi.com |

| Molecular Weight | 267.32 g/mol | echemi.com |

| Boiling Point | 394.4 °C at 760 mmHg | chem960.com |

| 171-174 °C at 1 Torr | echemi.com | |

| Density | 1.076 g/cm³ | chem960.com |

| Flash Point | 156.8 °C | chem960.comechemi.com |

| Refractive Index | 1.507 | chem960.comechemi.com |

| Hydrogen Bond Acceptors | 2 | chem960.com |

| Rotatable Bonds | 9 | chem960.com |

| Topological Polar Surface Area | 64.3 Ų | chem960.com |

Emerging Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of alkoxy-substituted nitroaromatics often involves electrophilic nitration of a corresponding dialkoxybenzene precursor. However, future research is geared towards overcoming the limitations of traditional methods, such as the use of harsh acidic conditions and the formation of isomeric byproducts. mdpi.comresearchgate.net

Novel synthetic strategies are focused on improving selectivity and sustainability. One promising area is the use of advanced catalytic systems. For instance, iron-catalyzed transfer hydrogenation has been shown to be highly effective for the reduction of nitroarenes to anilines, a common transformation for compounds like 1,4-Dibutoxy-2-nitrobenzene. nih.gov Such methods often proceed under mild conditions, for example at 40°C in ethanol, and can offer excellent chemoselectivity, avoiding the need for additional reagents like a base. nih.gov

Future methodologies will likely involve:

Catalyst Development : Designing heterogeneous nanocatalysts, such as copper iodide (CuI) nanoparticles supported on polymer composites, for various transformations of nitroaromatic compounds. nih.gov

Flow Chemistry : Implementing continuous flow reactors to enhance control over reaction parameters (temperature, pressure, stoichiometry), improve safety, and allow for seamless scale-up.

Alternative Reagents : Exploring greener nitrating agents and alternative reductants like hydrazine (B178648) hydrate (B1144303) in the presence of catalysts such as ferric chloride and activated carbon, which can lead to high yields and purity under reflux conditions. google.com

Application of Advanced Spectroscopic Probes for In-Situ Analysis

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques are becoming indispensable for real-time, in-situ analysis of reactions involving nitroaromatic compounds.

While standard analyses rely on techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) for product characterization after the reaction researchgate.net, the future lies in dynamic monitoring.

In-Situ IR and Raman Spectroscopy : Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman, can provide real-time information on the concentration of reactants, intermediates, and products. The characteristic stretching frequencies of the nitro group (–NO₂) in nitrobenzene (B124822) derivatives (asymmetric stretch around 1500-1570 cm⁻¹ and symmetric stretch around 1300-1370 cm⁻¹) serve as excellent probes for monitoring its conversion. researchgate.net

Time-Resolved Spectroscopy : Techniques like time-resolved luminescence spectroscopy can be used to study the excited-state dynamics of functional derivatives, which is crucial for applications in photochemistry and optoelectronics. hzdr.de

Advanced NMR Techniques : The use of specialized NMR experiments can help elucidate complex reaction pathways and identify transient intermediates that are invisible to conventional methods.

The application of these probes will enable a deeper understanding of reaction mechanisms, facilitate rapid optimization, and ensure consistent product quality in the synthesis and transformation of this compound.

Computational Design and Predictive Modeling of Functional Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with desired properties, circumventing the need for exhaustive experimental synthesis and testing. Density Functional Theory (DFT) and other modeling techniques can predict the structural, electronic, and reactive properties of this compound and its hypothetical derivatives. researchgate.net

Key areas of computational investigation include:

Quantum Chemical Descriptors : Calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and charge distribution. These descriptors are crucial for predicting a molecule's reactivity, stability, and potential for intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : Developing models that correlate computed molecular descriptors with experimental activities. semanticscholar.org This approach can be used to predict the biological activity or material properties of novel derivatives, guiding synthetic efforts toward the most promising candidates.

Reaction Mechanism Simulation : Modeling reaction pathways to determine activation energies and transition states, thereby providing insights into reaction feasibility and potential byproducts.

Below is a hypothetical table illustrating how computational modeling could be used to predict the properties of functionalized derivatives of this compound.

Table 1: Hypothetical Computationally Predicted Properties of this compound Derivatives

| Derivative Name | Substituent at C5 | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Potential Application Focus |

| This compound | -H | 4.5 | 5.2 | Precursor |

| 5-Amino-1,4-dibutoxy-2-nitrobenzene | -NH₂ | 4.1 | 6.8 | Dye synthesis, Non-linear optics |

| 1,4-Dibutoxy-5-fluoro-2-nitrobenzene | -F | 4.7 | 3.5 | Liquid crystals, Polymers |

| 1,4-Dibutoxy-2,5-dinitrobenzene | -NO₂ | 4.3 | 2.1 | Energetic materials, Electron-acceptors |

This table is illustrative and contains hypothetical data to demonstrate the concept of predictive modeling.

Expansion into Novel Material Science Applications

The structural features of this compound—a polar nitro group, flexible alkoxy chains, and an aromatic core—make it an interesting building block for advanced materials. While direct applications are not yet established, research on analogous compounds provides a roadmap for future exploration. bldpharm.com

Potential applications include:

Liquid Crystals : The elongated structure and flexible dibutoxy chains could be leveraged in the design of new liquid crystalline materials. The properties could be tuned by further functionalization of the aromatic ring.

Functional Polymers : After reduction of the nitro group to an amine, the resulting diamine could serve as a monomer for high-performance polymers like polyimides or polyamides, with the dibutoxy groups enhancing solubility and processability.

Organic Electronics : Nitroaromatics are known electron-accepting moieties. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), photovoltaics, or as ligands for covalent organic frameworks (COFs). nih.gov The long alkyl chains might influence thin-film morphology and intermolecular packing, which are critical for device performance.

Integration of Green Chemistry Principles in Synthesis and Transformation

The future of chemical manufacturing is inextricably linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.orgresearchgate.net The synthesis of this compound and its derivatives presents numerous opportunities for green innovation.

Key principles applicable to this context include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org For example, using catalytic addition reactions instead of stoichiometric substitutions that generate significant waste.

Use of Catalysis : Employing highly selective catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. nih.gov

Safer Solvents and Reagents : Replacing hazardous solvents like chlorinated hydrocarbons or highly corrosive acids with greener alternatives such as ethanol, water, or even solvent-free systems. google.com

Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. athensjournals.gr

The table below compares a hypothetical traditional synthesis with a potential greener alternative, highlighting the benefits of integrating green chemistry principles.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for a Key Transformation

| Parameter | Traditional Method (e.g., Bechamp Reduction) | Greener Alternative (e.g., Catalytic Transfer Hydrogenation) nih.gov |

| Reducing Agent | Iron filings, Hydrochloric acid | Hydrazine hydrate or Formic acid nih.gov |

| Catalyst | None (stoichiometric) | Iron-based complex or Palladium on Carbon |

| Solvent | Water/Acid | Ethanol nih.gov |

| Temperature | ~100 °C | 40-80 °C |

| Byproducts | Large amounts of iron oxide sludge | N₂, CO₂, H₂O |

| Atom Economy | Low | High |

| Safety Concerns | Corrosive acid, large exotherm | Flammable solvent, but generally milder conditions |

This table provides a conceptual comparison for the reduction of a nitro group, a key transformation for this compound.

By focusing on these emerging research areas, the scientific community can unlock the full potential of this compound and related compounds, paving the way for more efficient, sustainable, and innovative chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Dibutoxy-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodology :

- Nitro Group Introduction : Direct nitration of 1,4-dibutoxybenzene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Alternatively, nucleophilic aromatic substitution (NAS) on pre-nitrated substrates may improve regioselectivity .

- Butoxy Group Protection : Use tert-butyl groups as transient protecting agents during synthesis to prevent undesired ether cleavage under acidic conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How do the butoxy substituents affect the solubility and stability of this compound compared to shorter-chain alkoxy analogs?

- Methodology :

- Solubility Testing : Compare solubility in polar (DMSO, ethanol) vs. nonpolar solvents (hexane) using UV-Vis spectroscopy. Longer butoxy chains increase hydrophobicity, reducing aqueous solubility but enhancing organic-phase compatibility .

- Stability Analysis : Accelerated degradation studies under UV light or elevated temperatures (40–60°C) with HPLC monitoring. Butoxy groups may sterically stabilize the nitro group against reduction or hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on the reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare nitro group charge distribution with analogs (e.g., methoxy or fluoro derivatives) to predict sites for electrophilic/nucleophilic attack .

- Reactivity Prediction : Simulate reaction pathways (e.g., nitro reduction to amine) using transition-state modeling. Validate predictions experimentally via controlled reduction with SnCl₂·2H₂O or catalytic hydrogenation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

- Methodology :

- Cross-Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For ambiguous NOE (Nuclear Overhauser Effect) signals, use 2D NMR (COSY, HSQC) to confirm substituent positions .

- Crystallography : Single-crystal X-ray diffraction to resolve steric or electronic ambiguities, particularly for regioisomeric byproducts .

Q. How can AI-driven retrosynthesis tools improve the design of novel derivatives?

- Methodology :

- Database Integration : Leverage platforms like Reaxys or SciFinder to identify analogous reactions (e.g., nitration of alkoxybenzenes). AI models (e.g., Template_relevance Reaxys) prioritize feasible routes based on precursor availability and reaction yields .

- One-Step Optimization : Focus on minimizing steps by selecting precursors with pre-installed substituents (e.g., nitro or butoxy groups) to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.